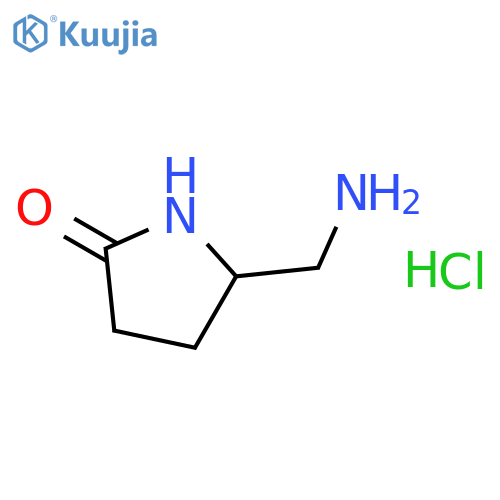Cas no 115307-13-6 (5-(aminomethyl)pyrrolidin-2-one;hydrochloride)

115307-13-6 structure
商品名:5-(aminomethyl)pyrrolidin-2-one;hydrochloride
CAS番号:115307-13-6
MF:C5H11ClN2O
メガワット:150.606640100479
MDL:MFCD09701392
CID:1036479
PubChem ID:14143190
5-(aminomethyl)pyrrolidin-2-one;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 5-(Aminomethyl)pyrrolidin-2-one hydrochloride
- 5-(aminomethyl)pyrrolidin-2-one;hydrochloride
- 5-Aminomethyl-pyrrolidin-2-one hydrochloride
- P19760
- DB-332693
- MFCD26954831
- SY215400
- DTXSID30556484
- MFCD26743433
- 5-(Aminomethyl)pyrrolidin-2-onehydrochloride
- 115307-13-6
- SB30879
- SB34874
- CS-0075962
- (R)-5-Aminomethyl-pyrrolidin-2-one hydrochloride
- MFCD09701392
- F8888-7363
- UJBDBOYWHDPFLK-UHFFFAOYSA-N
- EN300-75030
- SCHEMBL482332
- 2-Pyrrolidinone, 5-(aminomethyl)-, hydrochloride (1:1)
- AS-76121
- SY317049
- 5-(AMINOMETHYL)PYRROLIDIN-2-ONE HCL
- SB35590
- 2-Pyrrolidinone, 5-(aminomethyl)-, monohydrochloride
- Z1171481666
- (S)-5-(Aminomethyl)-2-pyrrolidinone Hydrochloride
- AKOS015847827
- 5-(Aminomethyl)pyrrolidin-2-one--hydrogen chloride (1/1)
- (S)-5-Aminomethyl-pyrrolidin-2-one hydrochloride
-
- MDL: MFCD09701392
- インチ: InChI=1S/C5H10N2O.ClH/c6-3-4-1-2-5(8)7-4;/h4H,1-3,6H2,(H,7,8);1H
- InChIKey: UJBDBOYWHDPFLK-UHFFFAOYSA-N
- ほほえんだ: NCC1CCC(N1)=O.Cl
計算された属性
- せいみつぶんしりょう: 150.0559907g/mol
- どういたいしつりょう: 150.0559907g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 103
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
5-(aminomethyl)pyrrolidin-2-one;hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CR480-50mg |
5-(aminomethyl)pyrrolidin-2-one;hydrochloride |
115307-13-6 | 96% | 50mg |
126.0CNY | 2021-07-10 | |
| Enamine | EN300-75030-0.5g |
5-(aminomethyl)pyrrolidin-2-one hydrochloride |
115307-13-6 | 95% | 0.5g |
$199.0 | 2024-05-23 | |
| abcr | AB509869-250 mg |
5-(Aminomethyl)pyrrolidin-2-one hydrochloride; . |
115307-13-6 | 250MG |
€165.30 | 2023-04-18 | ||
| eNovation Chemicals LLC | Y1129595-1g |
5-Aminomethyl-pyrrolidin-2-one hydrochloride |
115307-13-6 | 95% | 1g |
$230 | 2024-07-28 | |
| Life Chemicals | F8888-7363-0.25g |
5-(aminomethyl)pyrrolidin-2-one hydrochloride |
115307-13-6 | 95% | 0.25g |
$105.0 | 2023-09-05 | |
| Life Chemicals | F8888-7363-1g |
5-(aminomethyl)pyrrolidin-2-one hydrochloride |
115307-13-6 | 95% | 1g |
$184.0 | 2023-09-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1233-1-10G |
5-(aminomethyl)pyrrolidin-2-one;hydrochloride |
115307-13-6 | 97% | 10g |
¥ 6,105.00 | 2023-04-06 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0124S-25g |
5-Aminomethyl-pyrrolidin-2-one hydrochloride |
115307-13-6 | 96% | 25g |
20285.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0124S-100mg |
5-Aminomethyl-pyrrolidin-2-one hydrochloride |
115307-13-6 | 96% | 100mg |
831.08CNY | 2021-05-08 | |
| eNovation Chemicals LLC | Y1211538-10g |
5-(Aminomethyl)pyrrolidin-2-one hydrochloride |
115307-13-6 | 95% | 10g |
$980 | 2024-07-23 |
5-(aminomethyl)pyrrolidin-2-one;hydrochloride 関連文献
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
115307-13-6 (5-(aminomethyl)pyrrolidin-2-one;hydrochloride) 関連製品
- 154148-69-3(5-Aminomethyl-pyrrolidin-2-one)
- 130762-29-7(2-Piperidinone, 6-(aminomethyl)-)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:115307-13-6)5-(aminomethyl)pyrrolidin-2-one;hydrochloride

清らかである:99%
はかる:5g
価格 ($):215.0